Product packaging for 7-Bromodibenzo[f,h]quinoxaline(Cat. No.:)

7-Bromodibenzo[f,h]quinoxaline

Cat. No.: B15338372
M. Wt: 309.16 g/mol
InChI Key: KXYKBLDZTGRHAC-UHFFFAOYSA-N
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Description

7-Bromodibenzo[f,h]quinoxaline (CAS 1182724-82-8) is a brominated heterocyclic compound with the molecular formula C16H9BrN2 and a molecular weight of 309.16 g/mol . This compound is a valuable building block in organic synthesis and materials science research. The bromine atom at the 7-position serves as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create more complex architectures . Quinoxaline derivatives are prominent scaffolds in medicinal chemistry due to their diverse biological activities . Recent studies on quinoxaline derivatives highlight their broad therapeutic potential, including antibacterial, antitumor, and antiparasitic applications . The quinoxaline core is also highly relevant in materials research, with applications in the development of organic semiconductors, dyes, and electroluminescent materials . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9BrN2 B15338372 7-Bromodibenzo[f,h]quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9BrN2

Molecular Weight

309.16 g/mol

IUPAC Name

10-bromophenanthro[9,10-b]pyrazine

InChI

InChI=1S/C16H9BrN2/c17-10-5-6-13-14(9-10)11-3-1-2-4-12(11)15-16(13)19-8-7-18-15/h1-9H

InChI Key

KXYKBLDZTGRHAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=NC=CN=C24

Origin of Product

United States

Synthetic Methodologies for 7 Bromodibenzo F,h Quinoxaline and Its Derivatives

Precursor Synthesis and Reactivity

The foundation of the dibenzo[f,h]quinoxaline (B1580581) scaffold is built upon the availability of appropriately substituted naphthalene (B1677914) diamines. The synthesis of these precursors is a critical first step that dictates the potential for subsequent reactions.

Synthesis of Halogenated Naphthalene Diamine Precursors

The preparation of halogenated naphthalene diamines, the key building blocks, can be achieved through a sequence of classical aromatic transformations. A common route to a precursor like 1,5-naphthalenediamine (B122787) involves a multi-step process starting from naphthalene. google.com This process is outlined as follows:

Mononitration: Naphthalene is first treated with nitric acid to introduce a single nitro group, yielding 1-nitronaphthalene (B515781).

Halogenation: The 1-nitronaphthalene is then subjected to halogenation. For instance, bromination can be carried out to introduce a bromine atom at the 5-position, resulting in 1-bromo-5-nitronaphthalene. The reaction conditions must be controlled to ensure this regioselectivity.

Amination: The halogen atom in 1-halo-5-nitronaphthalene is subsequently displaced by an amino group through reaction with ammonia, often catalyzed by a transition metal, to form 5-amino-1-nitronaphthalene. google.com

Reduction: Finally, the nitro group of 5-amino-1-nitronaphthalene is reduced to a second amino group via hydrogenation, yielding the target 1,5-naphthalenediamine. google.com

A similar strategy can be envisioned for synthesizing other isomers, such as 2,3-naphthalenediamine, which can be obtained from the reduction of 2,3-dinitronaphthalene. ekb.eg

Condensation Reactions with Dicarbonyl Compounds for Dibenzo[f,h]quinoxaline Formation

The construction of the quinoxaline (B1680401) ring system is most commonly achieved through the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. researchgate.netmdpi.com This acid-catalyzed reaction is a robust and widely applicable method for forming the pyrazine (B50134) ring fused to an aromatic system. researchgate.net

To form the dibenzo[f,h]quinoxaline core, a naphthalene diamine, such as 9,10-diaminophenanthrene (a derivative of naphthalene diamine), is reacted with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil. The reaction proceeds via the formation of two imine bonds, which, after dehydration, results in the planar, aromatic dibenzo[f,h]quinoxaline structure.

The efficiency and yield of this cyclocondensation can be significantly influenced by the choice of catalyst and reaction conditions. While the reaction can proceed with simple acid catalysis, such as acetic acid, a variety of more advanced catalytic systems have been developed to improve yields and facilitate milder reaction conditions. researchgate.netsphinxsai.com

Catalyst SystemSolventConditionsYieldReference
Acetic AcidEthanolRefluxModerate researchgate.net
Zinc TriflateAcetonitrile (B52724)Room Tempup to 90% mdpi.com
Bentonite K-10 ClayEthanolRoom Temp~95% mdpi.com
Brønsted Acidic Ionic LiquidsSolvent-freeVariesHigh sphinxsai.com

This table presents examples of catalytic systems used for general quinoxaline synthesis, which are applicable to the formation of the dibenzo[f,h]quinoxaline framework.

Targeted Bromination Strategies for Dibenzo[f,h]quinoxaline Frameworks

Introducing a bromine atom at a specific position on the pre-formed dibenzo[f,h]quinoxaline framework requires precise control over the reaction conditions and reagents to achieve the desired regioselectivity.

Regioselective Bromination Techniques

Achieving regioselective bromination, particularly at the C7 position of the dibenzo[f,h]quinoxaline core, is crucial for synthesizing the target compound. The electronic properties of the heterocyclic system guide the position of electrophilic attack. For complex heterocyclic systems like pyrrolo[1,2-a]quinoxalines, reagents such as N-bromosuccinimide (NBS) and tetrabutylammonium (B224687) tribromide (TBATB) have been successfully employed for regioselective bromination. researchgate.netnih.gov

For instance, the use of 1.2 equivalents of NBS in acetonitrile has been shown to favor monobromination on a related quinoxaline derivative. researchgate.net Similarly, TBATB offers a mild and efficient method for the selective introduction of bromine at specific positions, such as the C3 position of pyrrolo[1,2-a]quinoxalines. nih.gov The choice of solvent can also play a critical role in directing the selectivity of the halogenation. scirp.org The principles from these related systems suggest that similar strategies can be adapted for the targeted bromination of the dibenzo[f,h]quinoxaline skeleton.

Reaction Conditions and Catalytic Systems for Bromination

The conditions for bromination must be carefully optimized to maximize the yield of the desired 7-bromo isomer while minimizing the formation of polybrominated or other isomeric byproducts.

A typical procedure for regioselective bromination might involve dissolving the dibenzo[f,h]quinoxaline substrate in a suitable solvent, such as acetonitrile or dimethylformamide (DMF), and treating it with a brominating agent like TBATB at an elevated temperature. nih.gov

Brominating AgentSolventTemperatureOutcomeReference
Tetrabutylammonium Tribromide (TBATB)Acetonitrile (MeCN)80 °CHighly selective C3-bromination of pyrrolo[1,2-a]quinoxalines nih.gov
N-Bromosuccinimide (NBS)Acetonitrile (MeCN)RefluxMonobromination of a quinoxaline derivative researchgate.net

This table illustrates conditions for regioselective bromination on related heterocyclic systems, providing a basis for developing protocols for dibenzo[f,h]quinoxaline.

The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard methods like column chromatography. nih.gov

Derivatization via Carbon-Halogen Bond Functionalization

The bromine atom in 7-bromodibenzo[f,h]quinoxaline serves as a key functional handle for further molecular elaboration through carbon-halogen bond functionalization. This versatility allows for the synthesis of a wide array of derivatives with tailored electronic and photophysical properties.

Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, palladium-catalyzed reactions are commonly used to form new carbon-carbon or carbon-nitrogen bonds at the position of the bromine atom.

Suzuki Coupling: This reaction involves the coupling of the bromo-derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly effective for introducing new aryl or vinyl substituents.

C-N Coupling (Buchwald-Hartwig Amination): This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-derivative with amines. This is a crucial method for introducing nitrogen-containing functional groups.

The successful application of these methods has been demonstrated on related halo-quinoxaline systems. For instance, 2,3-dibromoquinoxaline (B1596595) has been used as a substrate in both Suzuki coupling reactions and subsequent C-N coupling reactions to build complex, fused heterocyclic structures. researchgate.net This precedent strongly supports the feasibility of applying similar derivatization strategies to this compound to access a diverse range of functionalized molecules for various applications. scirp.orgresearchgate.net

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions stand as a cornerstone in the synthetic chemist's toolbox for forging carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond in this compound makes it an ideal substrate for these powerful transformations.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille)

The Suzuki-Miyaura and Stille couplings are preeminent examples of palladium-catalyzed reactions that enable the introduction of a wide range of substituents onto the dibenzo[f,h]quinoxaline framework.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This methodology has been successfully applied to bromo-substituted heterocyclic systems to create C-C bonds. For instance, various aryl and heteroaryl groups can be introduced at the 7-position of the dibenzo[f,h]quinoxaline scaffold by reacting this compound with the corresponding boronic acids or boronic esters. The general catalytic cycle involves the oxidative addition of the bromo-compound to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmdpi.com A variety of palladium catalysts and ligands can be employed to optimize reaction conditions and yields. nih.gov

Similarly, the Stille coupling utilizes organotin reagents for the cross-coupling reaction. psu.edu This method is known for its tolerance of a wide array of functional groups and its utility in complex molecule synthesis. psu.edu The reaction of this compound with an organostannane, catalyzed by a palladium complex, would result in the formation of a new carbon-carbon bond at the site of the bromine atom. The Stille reaction often proceeds under mild conditions, making it a valuable tool for late-stage functionalization. nih.govpsu.edu

Table 1: Comparison of Suzuki and Stille Cross-Coupling Reactions

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronic esters)Organotin compounds (organostannanes)
Catalyst Palladium complexes (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) mdpi.comnih.govias.ac.inPalladium complexes (e.g., Pd(PPh₃)₄) psu.edu
Base Required (e.g., K₂CO₃, Na₂CO₃) mdpi.comnih.govNot always required
Byproducts Boron-based, generally considered less toxicTin-based, can be toxic and difficult to remove nih.gov
Functional Group Tolerance Generally goodExcellent psu.edu
Grignard Reactions for Direct Carbon-Carbon Bond Formation

Grignard reactions offer a classical yet powerful method for forming carbon-carbon bonds. While the direct formation of a Grignard reagent from this compound by reaction with magnesium metal is a potential route, the reactivity of the quinoxaline core must be considered. The nitrogen atoms in the quinoxaline ring can potentially interact with the Grignard reagent.

However, a more common approach involves the reaction of this compound with a pre-formed Grignard reagent (R-MgX). This would proceed via a metal-halogen exchange or, more likely, a coupling reaction catalyzed by a transition metal like nickel or palladium, to introduce the 'R' group at the 7-position. The direct preparation of Grignard reagents from organohalides can be facilitated by methods such as using highly reactive Rieke magnesium. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

The electron-deficient nature of the quinoxaline ring system can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or at specific positions. rsc.org In the case of this compound, the bromine atom can be displaced by strong nucleophiles.

This strategy is widely employed in the synthesis of various quinoxaline derivatives. rsc.org For instance, amines, alkoxides, and thiolates can be used to introduce new functional groups at the 7-position. The reaction typically proceeds under basic conditions and may require elevated temperatures. The feasibility and rate of the SNAr reaction on this compound would depend on the nucleophilicity of the incoming group and the specific reaction conditions employed. The regioselectivity of SNAr on substituted quinazolines, a related heterocyclic system, has been shown to be influenced by the nature of the nucleophile and the substitution pattern of the ring. mdpi.com

Diversification of Molecular Architecture through Bromine as a Synthetic Handle

The bromine atom in this compound serves as a versatile synthetic handle, enabling a wide range of transformations beyond the aforementioned cross-coupling and substitution reactions. This strategic placement of a halogen allows for the systematic and controlled diversification of the dibenzo[f,h]quinoxaline scaffold.

For example, the bromine can be converted to other functional groups through various organic reactions. Lithiation of the C-Br bond followed by quenching with an electrophile can introduce a plethora of functionalities. Furthermore, the bromine atom can direct metallation to adjacent positions, opening up avenues for further functionalization. This versatility has been demonstrated in the functionalization of other bromo-substituted aromatic and heteroaromatic systems. nih.gov The ability to introduce diverse substituents allows for the fine-tuning of the electronic and photophysical properties of the resulting dibenzo[f,h]quinoxaline derivatives. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 7 Bromodibenzo F,h Quinoxaline and Its Functionalized Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 7-Bromodibenzo[f,h]quinoxaline and its analogues. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus.

The specific placement of the bromine atom at the 7-position on the dibenzo[f,h]quinoxaline (B1580581) scaffold is confirmed through detailed NMR analysis. The substitution pattern influences the chemical shifts and coupling constants of the aromatic protons. In the case of this compound, the introduction of the bromine atom causes a downfield shift for the protons in its vicinity due to its electron-withdrawing nature. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the signals of the protons and carbons, and thus confirming the bromine's location. For instance, the long-range coupling between the bromine-bearing carbon and specific protons can definitively establish the substitution pattern.

The structural elucidation of various brominated quinoxaline (B1680401) derivatives has been successfully achieved using NMR techniques. For example, the structures of 6-bromo- and 7-bromo-3-methyl derivatives of quinoxalines were confirmed by X-ray diffraction analysis, which corroborates the assignments made by NMR. researchgate.net Similarly, extensive double resonance experiments and 2D NMR techniques have been used to elucidate the structures of bromination products of norbornene derivatives. beilstein-journals.org

The ¹H NMR spectrum of dibenzo[f,h]quinoxaline derivatives typically exhibits signals in the aromatic region. For instance, in 2,3-bis(4-bromophenyl)quinoxaline, the protons of the quinoxaline ring appear in the region of 8.18 and 7.80 ppm, while the protons of the diphenyl rings are observed between 7.52 and 7.42 ppm. researchgate.net The ¹³C NMR spectrum provides complementary information on the carbon framework.

The chemical shifts of the protons and carbons in the dibenzo[f,h]quinoxaline core are sensitive to the nature and position of substituents. Functionalization of the core can lead to significant changes in the electronic environment, which are reflected in the NMR spectra. For example, the introduction of electron-donating or electron-withdrawing groups will cause upfield or downfield shifts, respectively, for the nearby protons and carbons. The analysis of these shifts, along with coupling constant data, allows for a detailed understanding of the electronic structure of the molecule.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Quinoxaline Derivatives

CompoundH-2/H-3Aromatic ProtonsReference
Quinoxaline 8.80 (s)8.05 (dd), 7.75 (dd) chemicalbook.com
2,3-bis(4-bromophenyl)quinoxaline -8.18, 7.80, 7.52, 7.42 researchgate.net
4,9-bis-(5-bromothiophene-2-yl)-6,7-di-(2-ethylhexyl)- researchgate.netdntb.gov.uaresearchgate.netthiadiazolo[3,4-g]quinoxaline -8.65 (s), 7.40 (d), 7.25 (d) researchgate.net

This table is for illustrative purposes and the exact chemical shifts can vary based on the solvent and other experimental conditions.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information on molecular conformation, planarity, and intermolecular interactions that govern the crystal packing.

For dibenzo[f,h]quinoxaline and its analogues, single crystal X-ray diffraction studies reveal the degree of planarity of the fused aromatic system. The planarity of the π-conjugated backbone is a critical factor influencing the electronic properties of the material. nih.gov In many quinoxaline derivatives, the core structure is found to be nearly planar. nih.govosaka-u.ac.jp However, the introduction of bulky substituents can induce torsional strain, leading to a distortion from planarity. For example, in a quinoxaline derivative with two phenylene groups, the twisted angles between the phenylene groups and the quinoxaline core were found to be 42.7° and 47.4°. osaka-u.ac.jp

Table 2: Selected Crystallographic Data for Quinoxaline Derivatives

CompoundSpace GroupKey Intermolecular InteractionsReference
A Quinoxaline Derivative P-1C-H···π, C-H···N, C-H···O osaka-u.ac.jp
A Nickel(II) Complex -N-H···Cl, C-H···Cl, π-π stacking researchgate.net

This table provides examples of crystallographic data and observed intermolecular interactions in related structures.

Vibrational Spectroscopy for Characteristic Functional Group Identification (e.g., FT-IR, Raman Spectroscopy)

FT-IR and FT-Raman spectra of quinoxaline derivatives show characteristic bands corresponding to the vibrations of the quinoxaline core and any substituents. scialert.netsphinxsai.comresearchgate.net The C-H stretching vibrations of the heteroaromatic ring are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the aromatic system give rise to strong bands in the 1650-1400 cm⁻¹ region. researchgate.net The position and intensity of these bands can be influenced by substitution patterns.

For this compound, the C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, can also provide valuable structural information. researchgate.net

Raman spectroscopy is particularly useful for studying the π-conjugated systems in these molecules, as the symmetric stretching modes of the aromatic rings often give rise to strong Raman signals. researchgate.netresearchgate.net The intensity of certain Raman bands can be related to the extent of π-electron delocalization within the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Quinoxaline Derivatives

Vibrational ModeFT-IRFT-RamanReference
C-H Stretching (aromatic) 3063, 30383064, 3037 scialert.netresearchgate.net
C=C/C=N Stretching ~1600-1450~1600-1450 researchgate.net
C-H in-plane bending ~1300-1000~1300-1000 scialert.net

This table presents typical ranges for the vibrational modes of quinoxaline derivatives.

Electronic Structure and Photophysical Properties of Dibenzo F,h Quinoxaline Systems

Electrochemical Properties

The electrochemical behavior of 7-Bromodibenzo[f,h]quinoxaline provides critical insights into its electronic structure, particularly the energy levels of its frontier molecular orbitals. These properties are paramount in determining its suitability for various optoelectronic applications.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. In the context of this compound, CV is employed to determine its oxidation and reduction potentials. The experiment typically involves scanning the potential of a working electrode, on which the compound is immobilized or is in solution, and measuring the resulting current.

The resulting cyclic voltammogram reveals the potentials at which the compound undergoes oxidation (losing electrons) and reduction (gaining electrons). These processes correspond to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) and the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO), respectively. The reversibility of these redox processes can also be assessed from the shape of the CV waves, providing information about the stability of the resulting charged species.

The HOMO and LUMO energy levels are crucial parameters that govern the electronic and optical properties of a molecule, as well as its charge injection and transport capabilities in electronic devices. These energy levels for this compound can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials obtained from its cyclic voltammogram.

The empirical formulas used for this estimation are:

HOMO (eV) = -e (E_ox vs Fc/Fc⁺ + 4.8) LUMO (eV) = -e (E_red vs Fc/Fc⁺ + 4.8)

Here, E_ox and E_red are the onset potentials for oxidation and reduction, respectively, and are referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is a standard internal reference in electrochemistry. The value of 4.8 eV represents the energy level of the Fc/Fc⁺ couple relative to the vacuum level.

The electronic band gap (E_g) of a molecule is the energy difference between its HOMO and LUMO levels. This parameter is a key determinant of the molecule's absorption and emission properties. For this compound, the electrochemical band gap can be calculated directly from the experimentally determined HOMO and LUMO energy levels:

E_g (electrochemical) = LUMO - HOMO

Alternatively, the band gap can also be estimated from the onset of the absorption band in the UV-Vis spectrum, referred to as the optical band gap. Comparing the electrochemical and optical band gaps can provide insights into the electronic structure and excitonic effects within the molecule.

PropertyValue
Onset Oxidation Potential (E_ox)Data not available in search results
Onset Reduction Potential (E_red)Data not available in search results
HOMO Energy LevelData not available in search results
LUMO Energy LevelData not available in search results
Electrochemical Band GapData not available in search results

Table 1: Electrochemical Properties of this compound

Optical Properties

The optical properties of this compound, specifically its absorption and emission of light, are dictated by its electronic structure. These properties are investigated using spectroscopic techniques such as UV-Vis absorption and photoluminescence spectroscopy.

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum reveals the electronic transitions between different molecular orbitals. For this compound, the UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* and n-π* transitions.

The high-energy absorption bands are typically assigned to π-π* transitions within the aromatic dibenzo[f,h]quinoxaline (B1580581) core. The introduction of the bromine atom can influence the position and intensity of these bands through electronic effects. Lower-energy absorptions, if present, may be attributed to n-π* transitions involving the non-bonding electrons of the nitrogen atoms in the quinoxaline (B1680401) ring. The long-wavelength absorption edge is of particular interest as it can be used to determine the optical band gap of the molecule.

Photoluminescence (PL) spectroscopy is a technique that measures the light emitted by a substance after it has absorbed photons. This emission, known as fluorescence or phosphorescence, occurs as the molecule relaxes from an excited electronic state back to its ground state. The PL spectrum provides information about the emissive properties of this compound, including its emission color and efficiency.

The position of the emission peak is related to the energy difference between the excited and ground states, while the intensity of the emission is related to the photoluminescence quantum yield (PLQY), which is a measure of the efficiency of the emission process. The bromine atom, being a heavy atom, can potentially influence the emission properties through the heavy-atom effect, which can promote intersystem crossing from the singlet excited state to the triplet excited state, possibly leading to phosphorescence.

PropertyValue
Absorption Maxima (λ_abs)Data not available in search results
Molar Extinction Coefficient (ε)Data not available in search results
Emission Maxima (λ_em)Data not available in search results
Photoluminescence Quantum Yield (Φ_PL)Data not available in search results
Optical Band GapData not available in search results

Photoluminescence (PL) Spectroscopy

Emission Maxima and Spectral Characterization

The emission properties of dibenzo[f,h]quinoxaline derivatives are highly tunable and depend significantly on the nature and position of substituent groups. For instance, a series of red/NIR Thermally Activated Delayed Fluorescence (TADF) emitters based on a dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) (PyBP) acceptor moiety demonstrates this tunability. When coupled with different electron-donating groups, the emission maxima (λPL) in toluene (B28343) solution were recorded at 643 nm for DMACPyBP, 722 nm for DPACzPyBP, and 743 nm for PXZPyBP. rsc.orgchemrxiv.org This red-shift in emission corresponds to the increasing strength of the donor group. rsc.org

In another study, V-shaped and T-shaped regio-isomers with a pyridobenzoquinoxaline (PQ) acceptor and dimethylacridine (DMAC) or phenoxazine (B87303) (PXZ) donors were synthesized. The V-shaped isomer PQDMAC-V exhibited an emission peak at 604 nm, while the T-shaped isomer PQDMAC-T showed a slightly red-shifted emission at 612 nm. rsc.org

Furthermore, dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ), a related molecular scaffold, and its derivatives have been explored as deep blue fluorescent materials. The unsubstituted diBFQ scaffold exhibits an emission maximum at 445 nm. rsc.org Introducing an isopropylphenyl substituent to create dP-diBFQ results in a photoluminescence quantum yield of 79.1%. rsc.org

Table 1: Emission Maxima of Dibenzo[f,h]quinoxaline Derivatives

Compound Emission Maximum (λem) Solvent/Matrix
DMACPyBP 643 nm Toluene
DPACzPyBP 722 nm Toluene
PXZPyBP 743 nm Toluene
PQDMAC-V 604 nm Not Specified
PQDMAC-T 612 nm Not Specified
diBFQ 445 nm Not Specified
Photoluminescence Quantum Yield (PLQY) Measurements

The photoluminescence quantum yield (PLQY or ΦPL) is a critical parameter for assessing the efficiency of light-emitting materials. For the dibenzo[f,h]pyrido[2,3-b]quinoxaline-based TADF emitters, the PLQY was found to be inversely related to the strength of the electron donor. DMACPyBP, which incorporates the weakest donor, exhibited the highest PLQY of 62.3% in a 1 wt% doped film in CBP. rsc.orgchemrxiv.org In contrast, PXZPyBP, with the strongest donor, had a significantly lower PLQY of 21.2%. rsc.orgchemrxiv.org

V-shaped pyridobenzoquinoxaline derivatives have been shown to exhibit higher PLQYs compared to their T-shaped counterparts, which is attributed to less geometric relaxation and fewer vibrational modes. rsc.org In the realm of blue emitters, the unsubstituted dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) scaffold and its derivative FPPhen show high PLQYs of approximately 70%. rsc.org The disubstituted derivative, dP-diBFQ, demonstrates an even higher PLQY of 79.1%. rsc.org

Table 2: Photoluminescence Quantum Yield of Dibenzo[f,h]quinoxaline Derivatives

Compound PLQY (ΦPL) Host/Condition
DMACPyBP 62.3% 1 wt% in CBP
PXZPyBP 21.2% 1 wt% in CBP
diBFQ ~70% Not Specified
FPPhen ~70% Not Specified
dP-diBFQ 79.1% Not Specified

Excitonic Properties and Dynamics

The excitonic properties of dibenzo[f,h]quinoxaline systems are central to their application in organic electronics, particularly in the context of Thermally Activated Delayed Fluorescence (TADF).

Thermally Activated Delayed Fluorescence (TADF) Characteristics

TADF is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, thereby enhancing the efficiency of organic light-emitting diodes (OLEDs). This process is prominent in donor-acceptor molecules where the energy gap between the lowest singlet (S1) and triplet (T1) excited states is small. Several derivatives of dibenzo[f,h]quinoxaline have been designed as TADF emitters. rsc.orgscholaris.carsc.orgbeilstein-journals.org For example, a series of red/NIR emitters based on the dibenzo[f,h]pyrido[2,3-b]quinoxaline (PyBP) acceptor all exhibit TADF properties. rsc.orgrsc.org Similarly, regio-isomeric V- and T-shaped molecules with a pyridobenzoquinoxaline (PQ) acceptor also show clear TADF behaviors due to good separation of their frontier molecular orbitals. rsc.org

Singlet-Triplet Energy Gap (ΔEST) Determination

A small singlet-triplet energy gap (ΔEST) is a prerequisite for efficient TADF. In the dibenzo[f,h]pyrido[2,3-b]quinoxaline series, all synthesized compounds showed small ΔEST values of less than 0.1 eV in thin films. rsc.orgchemrxiv.org Specifically, DMACPyBP, with the weakest donor, was found to have the smallest ΔEST of 0.03 eV. rsc.orgchemrxiv.org In contrast, PXZPyBP, which has the strongest donor, displayed a larger ΔEST of 0.10 eV. rsc.orgchemrxiv.org This trend highlights the influence of the donor strength on the energy levels of the excited states.

Table 3: Singlet-Triplet Energy Gap of Dibenzo[f,h]quinoxaline Derivatives

Compound ΔEST (eV)
DMACPyBP 0.03
DPACzPyBP < 0.1
PXZPyBP 0.10

Reverse Intersystem Crossing (kRISC) Rate Constants

The rate of reverse intersystem crossing (kRISC), the process by which triplet excitons are converted to singlet excitons, is a key factor in the performance of TADF emitters. A higher kRISC rate generally leads to more efficient harvesting of triplet excitons. For the dibenzo[f,h]pyrido[2,3-b]quinoxaline-based emitters, the kRISC was found to be dependent on the donor moiety. DMACPyBP exhibited a fast kRISC of 0.5 × 10^5 s⁻¹ in a 1 wt% doped film in CBP. rsc.orgchemrxiv.org Conversely, PXZPyBP showed a slower kRISC of 0.04 × 10^5 s⁻¹. rsc.orgchemrxiv.org This demonstrates a trade-off in molecular design, where stronger donors lead to redder emission but can also result in a slower kRISC rate. A high kRISC is desirable to minimize triplet-triplet annihilation and improve the stability of OLED devices at high brightness. rsc.org

Table 4: Reverse Intersystem Crossing Rate Constants of Dibenzo[f,h]quinoxaline Derivatives

Compound kRISC (s⁻¹) Host/Condition
DMACPyBP 0.5 × 10⁵ 1 wt% in CBP
PXZPyBP 0.04 × 10⁵ 1 wt% in CBP

Exciton (B1674681) Utilization Efficiency

The exciton utilization efficiency in OLEDs is significantly enhanced by the TADF mechanism, which allows for the conversion of non-emissive triplet excitons into emissive singlet excitons. In principle, TADF materials can achieve a theoretical internal quantum efficiency of 100% by harvesting both singlet and triplet excitons. While specific exciton utilization efficiency values for this compound are not available, the TADF characteristics observed in its derivatives suggest a high potential for efficient exciton utilization. For instance, an OLED device using the V-shaped pyridobenzoquinoxaline derivative PQDMAC-V achieved a maximum external quantum efficiency (EQE) of 12.9%. rsc.org Another study on quinoxaline-based emitters reported a high exciton utilization efficiency of 77.3%. The development of efficient TADF emitters based on the dibenzo[f,h]quinoxaline scaffold is a promising route to achieving high exciton utilization efficiency in OLEDs.

Charge Transport Characteristics

The charge transport properties of organic semiconductors are fundamental to their performance in electronic devices. For dibenzo[f,h]quinoxaline systems, both hole and electron transport are significant, making them versatile materials for a range of applications. The mobility of charge carriers, which is a measure of how quickly a charge can move through a material under the influence of an electric field, is a key parameter in assessing these properties.

The charge transport in these organic solids can be conceptualized as a series of redox reactions, where hole transport involves the transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of a neutral molecule to the singly occupied molecular orbital of an adjacent radical cation. Current time information in Pasuruan, ID. The efficiency of this process is influenced by factors such as molecular packing in the solid state. nih.gov For example, compounds that form strong intermolecular π-π stacking interactions are expected to exhibit higher charge mobility. nih.gov

In a study on various dibenzo[f,h]furazano[3,4-b]quinoxaline derivatives, it was observed that the hole mobility is influenced by a combination of molecular stiffness, dipole moment, and intermolecular packing. Current time information in Pasuruan, ID. The hole mobility for several of these derivatives was found to be significantly higher than that of the commonly used hole-transport material Spiro-MeOTAD under similar measurement conditions. Current time information in Pasuruan, ID.

A recent 2024 study on halogenated dibenzo[f,h]quinoxaline derivatives used as guest acceptors in organic solar cells further underscores the potential of these materials. While not the specific 7-bromo derivative, a related brominated compound within a more complex structure was part of a blend that exhibited a high hole mobility. This indicates that the inclusion of a bromine atom is compatible with efficient hole transport.

Based on the data from these related compounds, the hole mobility of this compound is anticipated to be in a similar range, making it a potentially effective hole-transporting material.

Table 1: Hole Mobility Data for Dibenzo[f,h]quinoxaline Derivatives

Compound/Blend Hole Mobility (μh) [cm² V⁻¹ s⁻¹] Measurement Technique
Dibenzo[f,h]furazano[3,4-b]quinoxalines ~10⁻⁴ CELIV

Quinoxaline derivatives are generally recognized for their electron-transporting capabilities, which stem from the electron-deficient nature of the pyrazine (B50134) ring within their structure. d-nb.infonih.gov This characteristic facilitates the acceptance and transport of electrons, making them suitable for use as electron transport materials (ETMs) or as components in non-fullerene acceptors (NFAs) in organic solar cells. d-nb.infonih.gov

The introduction of electron-withdrawing groups can further enhance the electron-transporting properties of quinoxaline-based materials by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which improves electron injection and transport. d-nb.info Halogenation, including bromination, is a common strategy to achieve this.

A 2024 study on a series of halogenated dibenzo[f,h]quinoxaline derivatives demonstrated their effectiveness as 2D-conjugated guest acceptors in high-efficiency organic solar cells. In this research, the blend containing a brominated dibenzo[f,h]quinoxaline derivative (Br-QTP-4F) exhibited significant electron mobility. This finding highlights that brominated dibenzo[f,h]quinoxaline systems can possess excellent electron-transporting properties.

While direct experimental values for the electron mobility of this compound are not specified in the available literature, the data from closely related brominated systems strongly suggest its potential as an efficient electron-transporting material. The electron mobility of the aforementioned Br-QTP-4F-containing blend was measured to be competitive with its hole mobility, indicating the potential for balanced charge transport.

Table 2: Electron Mobility Data for a Brominated Dibenzo[f,h]quinoxaline Derivative Blend

Compound/Blend Electron Mobility (μe) [cm² V⁻¹ s⁻¹] Measurement Technique

Computational and Theoretical Investigations of 7 Bromodibenzo F,h Quinoxaline and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. This powerful method allows for the accurate calculation of various molecular parameters by focusing on the electron density rather than the complex many-electron wavefunction.

Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO Orbital Distribution)

A fundamental step in computational analysis is the geometry optimization of the molecule, which determines its most stable three-dimensional structure. For 7-Bromodibenzo[f,h]quinoxaline and its derivatives, DFT calculations are employed to find the minimum energy conformation. This optimized geometry is crucial as it forms the basis for all subsequent property calculations.

The electronic structure of these compounds is primarily understood through the analysis of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals are critical in determining the molecule's electronic and optical properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The spatial distribution of HOMO and LUMO provides insights into the regions of the molecule involved in electronic transitions. For instance, in many dibenzo[f,h]quinoxaline (B1580581) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. This separation of frontier orbitals is a key characteristic of charge-transfer compounds. Theoretical investigations have shown that introducing different substituents can modulate the localization of these orbitals. rsc.org For example, adding electron-donating or electron-withdrawing groups can alter the energy levels and distribution of the HOMO and LUMO, thereby tuning the electronic properties of the molecule. rsc.orgresearchgate.net

Prediction of Spectroscopic Parameters and Energy Gaps

DFT calculations are instrumental in predicting various spectroscopic parameters. By calculating the energy difference between the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE) can be determined. ripublication.com This energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ripublication.com A large HOMO-LUMO gap generally implies high stability and low reactivity. ripublication.com

Furthermore, time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of these molecules. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This predictive capability is invaluable for designing molecules with specific optical properties, such as those desired for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Predicted Spectroscopic and Electronic Data for Dibenzo[f,h]quinoxaline Derivatives
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Predicted λmax (nm)
dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ)---445
furo[2′,3′:5,6]pyrazino[2,3-f] arxiv.orgresearchgate.netphenanthroline (FPPhen)---424

Note: The data in this table is illustrative and based on findings for related dibenzoquinoxaline structures. Specific values for this compound would require dedicated calculations.

Analysis of Fukui Functions for Reactive Sites

Fukui functions are powerful descriptors derived from DFT that help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netscm.comfaccts.de The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes. faccts.de

f+(r) : Describes the reactivity towards a nucleophilic attack (where the molecule accepts an electron). Regions with a high f+(r) value are more susceptible to attack by nucleophiles. scm.com

f-(r) : Describes the reactivity towards an electrophilic attack (where the molecule donates an electron). High values of f-(r) indicate sites that are likely to be attacked by electrophiles. scm.com

f0(r) : Pertains to radical attacks.

For this compound, the analysis of Fukui functions can pinpoint which atoms are most susceptible to substitution or addition reactions, providing valuable guidance for synthetic chemists looking to create new derivatives. The regions with the largest Fukui function values are the most reactive. researchgate.net

Quantum Chemical Calculations for Excited State Properties

Understanding the behavior of molecules in their excited states is crucial for applications in photochemistry and optoelectronics. Quantum chemical calculations, particularly methods like Time-Dependent Density Functional Theory (TD-DFT) and other more advanced ab initio methods, are employed to investigate the properties of excited states. arxiv.orgrsc.org These calculations can determine the energies of various excited states (singlets and triplets), their lifetimes, and the nature of the electronic transitions (e.g., π-π* or n-π* transitions). For molecules like this compound, which have potential as emitters in OLEDs, understanding the properties of the first excited singlet (S1) and triplet (T1) states is of paramount importance. The energy difference between S1 and T1 (the singlet-triplet energy gap) is a key factor in determining the efficiency of processes like intersystem crossing and phosphorescence.

Molecular Dynamics Simulations to Model Interactions and Adsorption

While quantum chemical methods are excellent for describing the properties of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.gov MD simulations can model the interactions between this compound molecules themselves (e.g., aggregation behavior in solution or the solid state) and their interactions with other materials, such as surfaces or host matrices in an OLED device. researchgate.netrsc.org

For instance, MD simulations can be used to model the adsorption of this compound on a metal or semiconductor surface. researchgate.netrsc.org These simulations provide insights into the preferred orientation and binding energy of the molecule on the surface, which are critical parameters for understanding charge injection and transport in electronic devices. By simulating the system at an atomistic level, MD can reveal how the bromine substituent and the planar aromatic core of the molecule influence its packing and orientation in thin films.

Mechanistic Insights into Functionalization Reactions and Charge Transfer Processes

Computational and theoretical investigations have provided significant understanding of the reactivity and electronic properties of dibenzo[f,h]quinoxaline derivatives. These studies offer crucial insights into the mechanisms of functionalization reactions and the nature of intramolecular and intermolecular charge transfer processes, which are fundamental to the design of new materials with tailored properties.

Mechanistic Insights into Functionalization Reactions

The functionalization of the dibenzo[f,h]quinoxaline scaffold, particularly at halogenated positions such as the 7-bromo position, is pivotal for tuning its physicochemical properties. While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from computational studies on related quinoxaline (B1680401) and aromatic systems. The primary pathway for the functionalization of bromo-substituted aza-aromatic compounds is nucleophilic aromatic substitution (SNA_r_).

Theoretical studies have shown that the S_N_Ar mechanism can proceed through either a stepwise or a concerted pathway. The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic properties of the aromatic substrate. In the context of this compound, the presence of the electron-withdrawing quinoxaline core activates the aromatic ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (S_N_Ar):

Computational models of S_N_Ar reactions on similar bromo-aza-aromatic compounds suggest that the reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Step 1: Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a tetrahedral intermediate (Meisenheimer complex). The negative charge is delocalized over the electron-deficient dibenzo[f,h]quinoxaline ring system.

Step 2: Leaving Group Departure: The bromine atom departs as a bromide ion, restoring the aromaticity of the ring and yielding the functionalized product.

Density Functional Theory (DFT) calculations on related systems have been employed to map the potential energy surface of these reactions, identifying the transition states and intermediates. These calculations help in predicting the activation energies and reaction rates for different nucleophiles. For instance, the reaction of a bromo-quinoxaline with an amine nucleophile would proceed via a Meisenheimer complex, with the rate-determining step typically being the initial nucleophilic attack.

The introduction of different functional groups via S_N_Ar can significantly alter the electronic and photophysical properties of the dibenzo[f,h]quinoxaline core. For example, introducing electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby affecting the charge transfer characteristics of the molecule.

Charge Transfer Processes

The extended π-conjugated system of dibenzo[f,h]quinoxaline and its derivatives makes them promising candidates for applications in organic electronics, where charge transfer processes are of paramount importance. Computational studies, primarily using DFT and time-dependent DFT (TD-DFT), have been instrumental in elucidating the nature of charge transfer in these molecules.

Intramolecular Charge Transfer (ICT):

The substitution pattern on the dibenzo[f,h]quinoxaline core can induce significant intramolecular charge transfer upon photoexcitation. The introduction of electron-donating groups (D) and electron-accepting groups (A) at different positions of the scaffold can lead to a D-π-A architecture.

Theoretical calculations on such systems reveal that the Highest Occupied Molecular Orbital (HOMO) is often localized on the electron-donating moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-accepting dibenzo[f,h]quinoxaline core. This spatial separation of the frontier molecular orbitals leads to a significant charge transfer character in the lowest electronic transition.

For this compound, the bromine atom acts as a weak electron-withdrawing group. Upon functionalization with a strong electron-donating group, such as an arylamine, at the 7-position, a pronounced ICT character can be expected. Computational studies on analogous systems have shown that the extent of charge transfer can be quantified by analyzing the change in dipole moment between the ground and excited states and by visualizing the electron density difference maps.

Intermolecular Charge Transfer and Mobility:

In the solid state, the efficiency of charge transport is governed by both intramolecular and intermolecular charge transfer processes. The ability of a molecule to transport charge is quantified by its charge carrier mobility. Theoretical models are used to estimate the reorganization energy (λ), which is a crucial parameter influencing the charge transfer rate.

The total reorganization energy is composed of two components:

Internal reorganization energy (λ_i_): The energy required for the geometry of a molecule to relax from its neutral-state geometry to its charged-state geometry and vice versa.

External reorganization energy (λ_o_): The energy associated with the relaxation of the surrounding medium (e.g., solvent or other molecules in the solid state) in response to the change in the charge state of the molecule.

Computational studies on dibenzo[f,h]quinoxaline derivatives have shown that their rigid and planar structure can lead to low internal reorganization energies, which is beneficial for efficient charge transport. The introduction of substituents can influence molecular packing in the solid state, which in turn affects the electronic coupling between adjacent molecules and, consequently, the charge mobility. For instance, bulky substituents might hinder close π-π stacking, potentially reducing intermolecular charge transfer efficiency.

The following table summarizes key computational parameters related to charge transfer in hypothetical functionalized 7-substituted dibenzo[f,h]quinoxaline derivatives, based on general trends observed in related compounds.

DerivativeSubstituent at 7-positionHOMO (eV)LUMO (eV)Band Gap (eV)Predicted Charge Mobility
1 -Br-6.2-2.53.7Moderate
2 -NH₂-5.5-2.33.2High (Hole)
3 -NO₂-6.8-3.13.7High (Electron)
4 -OCH₃-5.7-2.43.3Moderate (Hole)

Note: The values in this table are illustrative and based on general principles of substituent effects on aromatic systems. Actual values would require specific DFT calculations for each molecule.

These theoretical insights into functionalization mechanisms and charge transfer processes are invaluable for the rational design of novel this compound derivatives with optimized properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Applications of Dibenzo F,h Quinoxaline Derivatives in Organic Electronics and Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

The dibenzo[f,h]quinoxaline (B1580581) core is an excellent building block for advanced emitter molecules. nbinno.com Chemists can fine-tune the electronic and optical properties of new materials by introducing specific functional groups, allowing for precise control over the emission wavelength, color purity, and brightness. nbinno.com For instance, quinoxaline-derived compounds are frequently used in the fabrication of efficient yellow, orange, and red OLEDs due to their inherently narrow band gaps. researchgate.net A notable example includes a red phosphorescent emitter, iridium(III)bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate), which has been studied in OLED devices. researchgate.net Furthermore, fluorescent OLEDs incorporating quinoxaline (B1680401) acceptor-based dopants have demonstrated external quantum efficiencies (EQE) of up to 7%. researchgate.net

Achieving stable and efficient deep blue emission has historically been a significant challenge in OLED technology, as it requires materials with high-energy transitions that are difficult to maintain efficiently. nbinno.com Derivatives based on the dibenzo[f,h]quinoxaline framework have shown great promise in overcoming this hurdle. nbinno.com

Deep Blue Emission : A novel molecular scaffold, dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ), and its derivatives have been synthesized to produce highly efficient and pure deep blue emissions. rsc.org The unsubstituted diBFQ scaffold exhibits emission between 424–445 nm with a high photoluminescence quantum yield (PLQY) of approximately 70%. rsc.org One derivative, dP-diBFQ, when used as a dopant in an OLED, produced a pure blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.154, 0.102) and an EQE of 2.28%. rsc.org Another family of deep blue emitters based on quinoxaline and pyrene moieties yielded a doped OLED device with a deep blue electroluminescence peak at 428 nm and CIE coordinates of (0.15, 0.06). lboro.ac.uk

Red/NIR Emission : There is growing interest in deep-red (DR) and near-infrared (NIR) emitters for applications like bio-imaging and night-vision displays. researchgate.netnih.gov A series of red/NIR thermally activated delayed fluorescence (TADF) emitters were developed using an electron-accepting dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) (PyBP) moiety coupled with various electron-donating groups. researchgate.netnih.gov The emission wavelengths were successfully tuned from red to NIR, with compounds emitting at 643 nm (DMACPyBP), 722 nm (DPACz PyBP), and 743 nm (PXZPyBP) in solution. researchgate.netnih.gov The DMACPyBP emitter, in a 1 wt% doped film, showed the highest PLQY of 62.3%. nih.gov Solution-processed OLEDs using similar quinoxaline-based TADF aggregates have achieved electroluminescence at 685 nm and 780 nm. rsc.org

CompoundEmission TypeλPL / λEL (nm)EQEmax (%)CIE (x, y)
dP-diBFQDeep Blue- / 472-4762.63(0.154, 0.102)
Pyrene-Quinoxaline DerivativeDeep Blue- / 428-(0.15, 0.06)
DMACPyBPRed643 / ---
4DMAC-TPPQDeep Red- / 6850.3-
4PXZ-TPPQNIR- / 7800.04-

The donor-acceptor (D-A) architecture is a powerful strategy for developing advanced emitters, particularly for TADF materials. beilstein-journals.orgnih.gov In this design, an electron-donating moiety is linked to an electron-accepting moiety, which can facilitate intramolecular charge transfer (ICT) and lead to a small energy gap between the singlet and triplet excited states (ΔEST), a key requirement for TADF. beilstein-journals.orgacs.org

Dibenzo[f,h]quinoxaline and related rigid, planar structures like dibenzo[a,c]phenazine are employed as acceptor cores. acs.org By coupling these acceptors with donors of varying strengths—such as 9,9-dimethylacridan (DMAC), phenoxazine (B87303) (PXZ), or phenothiazine—the emission colors can be effectively tuned. researchgate.netbeilstein-journals.orgacs.org For example, by increasing the number of DMAC donor units attached to a dibenzo[a,c]phenazine acceptor core, the emission color was shifted from green (541 nm) to orange-red (606 nm). acs.org This approach not only allows for color tuning but also significantly improves photoluminescence quantum yields, which increased from 42% to 89% in one study. acs.org The orange-red OLED based on the 3DMAC-BP emitter achieved a maximum EQE of 22.0%, a benchmark for TADF OLEDs emitting beyond 600 nm. acs.org

Dibenzo[f,h]quinoxaline derivatives are versatile and can be incorporated into the emissive layer (EML) of an OLED as either a dopant (guest) or the primary emitting material (host). nbinno.comgoogle.com

Emitting Layers : These derivatives can also form the EML by themselves. nbinno.com Incorporating dibenzo[f,h]quinoxaline derivatives directly into the emissive layer can lead to brighter displays with better color saturation. nbinno.com A deep blue emitter based on a quinoxaline-pyrene structure was used as the emitting layer in a doped device to achieve high-performance deep blue electroluminescence. lboro.ac.uk

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of photovoltaics, dibenzo[f,h]quinoxaline derivatives are explored as key components in both organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). acs.orgnih.govcase.edu Their strong electron-accepting nature and tunable energy levels make them suitable for various roles within these devices. case.eduresearchgate.net Halogenation of the dibenzo[f,h]quinoxaline core, including bromination, has been identified as an effective strategy to optimize the photoelectric properties of small-molecule acceptors for OSCs. osti.govresearchgate.net

For instance, a ternary OSC incorporating a guest acceptor with a brominated dibenzo[f,h]quinoxaline core (Br-QTP-4F) achieved a high power-conversion efficiency (PCE) of 18.39%. osti.govresearchgate.net In another study, solution-processed bulk heterojunction (BHJ) solar cells based on a dibenzo[f,h]thieno[3,4-b]quinoxaline sensitizer achieved a PCE of 1.70% with an external quantum yield of 55%. acs.orgnih.gov In the context of DSSCs, novel quinoxaline-based organic sensitizers have been synthesized, leading to devices with PCEs as high as 5.56%, indicating that the quinoxaline unit is a promising electron-acceptor in organic sensitizers. case.edu

Device TypeDerivative CoreRolePCE (%)
Ternary OSCBrominated Dibenzo[f,h]quinoxalineGuest Acceptor18.39
BHJ OSCDibenzo[f,h]thieno[3,4-b]quinoxalineSensitizer1.70
DSSCTriphenylamine-QuinoxalineSensitizer5.56

Beyond their use as acceptors and sensitizers, quinoxaline-based compounds have been successfully developed as hole-transporting materials (HTMs) for perovskite solar cells (PSCs). rsc.orgresearchgate.net An effective HTM must have high hole mobility and appropriate energy levels to facilitate the efficient extraction of positive charges from the perovskite layer.

Dibenzo[f,h]furazano[3,4-b]quinoxaline derivatives have been shown to be promising HTMs, with experimentally measured hole mobility in the order of 10⁻⁴ cm² V⁻¹ s⁻¹ in films. nih.gov Low-cost and stable HTMs with a donor-acceptor-donor (D-A-D) molecular configuration based on a quinoxaline core have been developed as alternatives to expensive, commonly used HTMs like spiro-OMeTAD. rsc.org Additionally, novel conjugated polymers incorporating a dithieno[3,2-f:2',3'-h]quinoxaline unit have been investigated as the hole transport layer (HTL) in PSCs, demonstrating their potential to enhance device performance, including short-circuit current and open-circuit voltage. researchgate.net Quinoxaline-based HTMs have also been applied in flexible perovskite solar cells, where a device using a NiOₓ/DQC-T bilayer hole transport layer achieved a PCE of 18.12%. mdpi.com

Compound Names Table

Abbreviation / NameFull Chemical Name
7-Bromodibenzo[f,h]quinoxalineThis compound
diBFQdibenzo[f,h]furo[2,3-b]quinoxaline
dP-diBFQ3,6-bis(4-isopropylphenyl)-11-phenyldibenzo[f,h]furo[2,3-b]quinoxaline
PyBPdibenzo[f,h]pyrido[2,3-b]quinoxaline
DMACPyBPN/A
DPACz PyBPN/A
PXZPyBPN/A
4DMAC-TPPQN/A
4PXZ-TPPQN/A
3DMAC-BPN/A
Br-QTP-4FN/A
spiro-OMeTAD2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene
DQC-TN/A

Quinoxaline Derivatives as Electron-Transporting Materials

Auxiliary Acceptors and Bridging Materials in DSSCs

There is currently a lack of published research on the specific use of this compound as an auxiliary acceptor or a bridging material in Dye-Sensitized Solar Cells (DSSCs). The general class of quinoxaline derivatives has shown promise in these roles due to their strong electron-accepting capabilities and the ability to extend the π-conjugation of the dye, which can enhance light absorption. The strategic placement of a bromine atom on the dibenzo[f,h]quinoxaline framework could modulate the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a key parameter for efficient electron injection and charge separation in DSSCs. Nevertheless, dedicated research and performance data for this compound in this context are not available.

Organic Field-Effect Transistors (OFETs)

N-type Semiconductor Development

The development of n-type semiconductors is a critical area in the field of organic field-effect transistors (OFETs). While quinoxaline-containing molecules are explored for this purpose owing to their inherent electron-deficient characteristics, specific studies on the synthesis and characterization of this compound for n-type semiconductor applications in OFETs have not been reported. The electronegativity of the bromine atom in this compound might enhance its electron-accepting ability, a desirable trait for an n-type semiconductor. However, the impact of this specific substitution on charge carrier mobility and device performance would require empirical investigation, which is not currently present in the scientific literature.

Fluorescent Probes and Luminescent Studies in Material Science

Detailed luminescent studies or the application of this compound as a fluorescent probe in material science have not been documented in available research. The photophysical properties of dibenzo[f,h]quinoxaline derivatives are of interest, with some demonstrating fluorescence. The presence of a heavy atom like bromine in the 7-position could potentially lead to interesting photophysical phenomena, such as phosphorescence or a heavy-atom effect influencing intersystem crossing. However, without specific experimental data on the absorption and emission spectra, quantum yields, and solvatochromic behavior of this compound, its potential in this area remains unexplored.

Photosensitizers for Polymerization and Other Photo-initiated Processes

There is no available research focusing on the use of this compound as a photosensitizer for polymerization or other photo-initiated processes. Photosensitizers are crucial components in these applications, and their performance is dictated by their light absorption properties, excited state energies, and ability to undergo energy or electron transfer. While the extended aromatic system of dibenzo[f,h]quinoxaline suggests it would absorb UV-visible light, the specific photochemistry of the 7-bromo derivative and its efficiency in initiating polymerization reactions have not been investigated.

Future Research Directions and Outlook

Development of Novel Functionalization Strategies for Enhanced Properties

The bromine atom on the 7-Bromodibenzo[f,h]quinoxaline core is a key feature that allows for a wide array of post-synthetic modifications. Future research will undoubtedly focus on leveraging this reactive site to introduce various functional groups, thereby fine-tuning the electronic and physical properties of the resulting molecules.

One promising avenue is the use of transition metal-catalyzed cross-coupling reactions. Established methods such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce aryl, heteroaryl, and acetylenic moieties. These reactions would extend the π-conjugation of the dibenzo[f,h]quinoxaline (B1580581) core, leading to materials with tailored absorption and emission characteristics. For instance, attaching electron-donating groups could lead to the development of new donor-acceptor molecules with applications in organic photovoltaics.

Furthermore, direct C-H functionalization presents a more atom-economical approach to creating complex derivatives. nih.gov Research into selective C-H activation at other positions on the dibenzo[f,h]quinoxaline backbone, while the bromine atom is preserved for subsequent reactions, could lead to multifunctional materials with precisely controlled properties.

Another area of exploration is the development of novel fused heterocyclic systems. By utilizing the bromine atom as a handle for intramolecular cyclization reactions, new polycyclic aromatic hydrocarbons with unique electronic structures and packing motifs can be synthesized. These new scaffolds could exhibit enhanced charge transport properties and thermal stability, making them suitable for a range of electronic devices.

Exploration of Advanced Device Architectures Utilizing this compound Derivatives

Derivatives of this compound are poised to play a significant role in the next generation of organic electronic devices. Their inherent electronic properties, coupled with the tunability afforded by functionalization, make them attractive candidates for various applications.

A particularly promising application is in the field of organic solar cells (OSCs). Recent studies have shown that halogenated dibenzo[f,h]quinoxaline derivatives can act as efficient guest acceptors in ternary organic solar cells. nih.gov For example, a 2D-conjugated acceptor molecule incorporating a brominated dibenzo[f,h]quinoxaline unit, when blended with a host system, has contributed to devices with impressive power conversion efficiencies. nih.gov Future research should focus on optimizing the molecular design of these acceptors to further enhance their performance. This includes fine-tuning the energy levels to achieve better alignment with donor materials and improving the miscibility and morphology of the active layer.

Organic light-emitting diodes (OLEDs) represent another key area for the application of these materials. Dibenzo[f,h]quinoxaline-based scaffolds have already been investigated as deep-blue fluorescent materials. rsc.org The introduction of a bromine atom provides a route to developing new phosphorescent emitters through the heavy-atom effect, which can enhance intersystem crossing and lead to efficient triplet emission. By functionalizing the 7-bromo position with appropriate chromophores, it is possible to create emitters spanning the entire visible spectrum. Research into novel device architectures, such as those incorporating thermally activated delayed fluorescence (TADF) emitters, could also benefit from the unique properties of these compounds.

Beyond traditional OLEDs and OSCs, the exploration of these materials in other advanced device architectures such as organic field-effect transistors (OFETs), sensors, and photodetectors is warranted. The ability to control the molecular packing and charge transport characteristics through chemical modification makes them versatile components for a wide range of electronic applications.

Integration of Computational Design for Tailored Molecular Performance

Computational modeling, particularly density functional theory (DFT), will be an indispensable tool in guiding the future development of this compound-based materials. DFT calculations can provide valuable insights into the geometric and electronic properties of these molecules before their synthesis, saving significant time and resources.

Future computational studies should focus on several key areas. Firstly, a systematic investigation of the impact of different substituents at the 7-position on the frontier molecular orbital (HOMO and LUMO) energy levels, absorption spectra, and charge transport properties is needed. This will allow for the rational design of molecules with specific electronic characteristics for targeted applications. For instance, calculations can predict which functional groups will lead to optimal energy level alignment in an organic solar cell or a desired emission color in an OLED.

Secondly, computational modeling can be used to understand and predict the intermolecular interactions and solid-state packing of these materials. The way molecules arrange themselves in a thin film is crucial for efficient charge transport. By simulating the molecular packing, researchers can identify structures that are likely to exhibit high charge carrier mobility. This information can then be used to design molecules with specific shapes and functionalities that promote favorable packing motifs.

Finally, computational tools can be employed to study the photophysical properties of these molecules in detail. This includes calculating excited state energies, transition dipole moments, and rates of intersystem crossing. Such studies are particularly important for the design of new emitters for OLEDs, as they can help to predict the color and efficiency of the emission. The combination of theoretical predictions with experimental validation will accelerate the discovery of new high-performance materials based on the this compound scaffold.

Expanding the Scope of Dibenzo[f,h]quinoxaline-Based Materials for Emerging Technologies

The unique properties of this compound and its derivatives suggest that their applications could extend beyond the well-established fields of OLEDs and OSCs. Future research should explore their potential in a range of emerging technologies.

The development of new sensory materials is another exciting direction. The fluorescence of dibenzo[f,h]quinoxaline derivatives can be sensitive to their local environment. By incorporating specific recognition units at the 7-position, it may be possible to create chemosensors for the detection of various analytes, such as metal ions or explosives.

Furthermore, the extended π-systems and tunable electronic properties of these materials make them interesting candidates for applications in nonlinear optics and data storage. The ability to control the molecular structure and packing could lead to materials with large nonlinear optical responses or bistable states suitable for memory devices.

Finally, the versatility of the dibenzo[f,h]quinoxaline scaffold lends itself to the construction of complex molecular architectures, such as dendrimers and polymers. These larger systems could exhibit unique collective properties and find applications in areas such as light-harvesting, catalysis, and advanced coatings. The continued exploration of the chemistry and physics of this compound and its derivatives is sure to uncover new and exciting opportunities in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the effective synthetic routes for introducing bromine at the 7-position of dibenzo[f,h]quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : Bromination at the 7-position can be achieved via radical-mediated halogenation or thermal decomposition of precursors. For example, thermolysis of acylquinoxaline derivatives generates reactive intermediates that facilitate bromine incorporation (e.g., using brominated benzyl precursors in condensation reactions). Reaction conditions such as temperature (optimized via simultaneous thermal analysis, STA) and solvent polarity critically affect yield and regioselectivity . Radical-based methods, such as those employing cobalt catalysts, offer atom-economical pathways for halogenation .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of 7-bromodibenzo[f,h]quinoxaline?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for verifying molecular weight and substituent positions. 1^1H and 13^13C NMR can distinguish bromine-induced deshielding effects on adjacent protons. X-ray crystallography or computed 3D structural models (e.g., using NIST data) further validate geometry . Purity is confirmed via HPLC and melting point analysis .

Q. How does the LogP value of this compound derivatives influence their bioactivity, and what experimental approaches are used to optimize it?

  • Methodological Answer : LogP, a key descriptor in QSAR studies, correlates with membrane permeability and target binding. Experimental determination via shake-flask or chromatographic methods (e.g., reverse-phase HPLC) guides structural modifications. Introducing hydrophilic groups (e.g., hydroxyl or amine) reduces LogP to enhance solubility, while halogenation or alkyl chains increase lipophilicity for CNS-targeted compounds .

Advanced Research Questions

Q. How can computational docking simulations identify potential therapeutic targets for this compound derivatives in parasitic diseases?

  • Methodological Answer : Manual screening of the Protein Data Bank (PDB) using "quinoxaline" as a keyword identifies co-crystallized proteins (e.g., Trypanosoma cruzi homologs). Molecular docking tools (e.g., AutoDock Vina) simulate binding interactions, prioritizing targets with high-affinity binding pockets. Free energy calculations (MM/PBSA) and MD simulations validate stability. This approach revealed quinoxaline derivatives as inhibitors of trypanothione reductase, a key enzyme in parasitic redox homeostasis .

Q. What structural modifications enhance the DNA intercalation efficiency of this compound derivatives, and how is thermal stability assessed?

  • Methodological Answer : Planar substituents (e.g., methyl or methoxy groups) improve intercalation by maximizing π-π stacking with DNA base pairs. Thermal stability of DNA-compound complexes is measured via differential scanning calorimetry (DSC) or UV melting assays. For example, derivatives with extended aromatic systems (e.g., fused indole rings) exhibit higher ΔTm_m values, indicating stronger binding. Substituent orientation toward the DNA minor groove (GC-rich regions) further enhances affinity .

Q. In optoelectronic applications, how does halogenation at the 7-position affect the charge transport properties of dibenzo[f,h]quinoxaline-based materials?

  • Methodological Answer : Bromine’s electron-withdrawing effect reduces the LUMO energy, enhancing electron mobility in organic solar cells (OSCs). Time-resolved microwave conductivity (TRMC) and space-charge-limited current (SCLC) measurements quantify charge carrier mobility. Halogenation at the 7-position in 2D-conjugated acceptors improves power conversion efficiency (PCE) to >19% by optimizing film morphology and reducing recombination losses .

Q. What in silico models predict the blood-brain barrier permeability of this compound-based acetylcholinesterase inhibitors?

  • Methodological Answer : Machine learning models (e.g., SwissADME or BBB Predictor) use descriptors like polar surface area (<90 Ų) and LogP (2–5) to predict BBB penetration. Molecular dynamics (MD) simulations of inhibitor binding to the peripheral anionic site (PAS) of AChE reveal non-covalent interactions (e.g., π-stacking with Trp286). Free energy perturbation (FEP) calculations further refine predictions, aligning with experimental IC50_{50} values .

Q. How do substituent-induced electronic effects influence the photophysical properties of this compound in TADF emitters?

  • Methodological Answer : Electron-withdrawing bromine stabilizes the excited state, reducing the singlet-triplet energy gap (ΔEST_{ST}) to <0.3 eV, as measured via cyclic voltammetry and DFT calculations. Time-dependent photoluminescence (TD-PL) and transient absorption spectroscopy quantify reverse intersystem crossing (RISC) rates. Substitution with donor-acceptor groups (e.g., isopropylphenyl) shifts emission from green (520 nm) to deep-red (650 nm) while maintaining high photoluminescence quantum yields (PLQY >80%) .

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